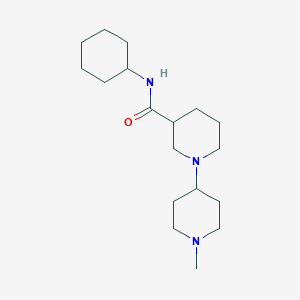![molecular formula C17H23NO3 B6019403 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is an organic compound with the molecular formula C17H23NO2 It is characterized by the presence of a cyclohexene ring, an ethyl chain, and a benzamide group with two methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Introduction of the benzamide group: The benzamide group is formed through the reaction of an amine with a benzoyl chloride derivative.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methylpiperidin-4-amine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is unique due to its specific structural features, including the presence of two methoxy groups on the benzamide ring
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-14(11-16(12-15)21-2)17(19)18-9-8-13-6-4-3-5-7-13/h6,10-12H,3-5,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVSEVWIIDDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6019326.png)
![ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6019335.png)
![N-[2-methoxy-4-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B6019348.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B6019361.png)
![5-(dimethylamino)-2-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B6019373.png)
![2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6019379.png)
![N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B6019387.png)
![2-[(2Z)-2-[(E)-1-(3-acetamidophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6019394.png)
![ethyl 1-[(1-methyl-2-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6019396.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6019409.png)
![2-(4-methoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6019416.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6019440.png)
![1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6019454.png)
